1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine
Description
Properties
IUPAC Name |
1-N,3-N,3-N,4-tetramethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-5-6-9(11-2)7-10(8)12(3)4/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDWBGIERFZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine are currently unknown. This compound is a derivative of tetramethylbenzene, a group of aromatic hydrocarbons. .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains two aromatic secondary amines, which could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, or other types of chemical bonding.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored below +30°C and is sensitive to air and light.
Dosage Effects in Animal Models
It is known that the compound has a certain level of toxicity, with an LD50 oral in bird - wild of 23700ug/kg.
Biological Activity
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, also known as tetramethyl-1,3-phenylenediamine (TMPD), is a compound with significant biological activity. This article reviews the biological properties of TMPD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H16N2
- CAS Number : 22440-93-3
- Molecular Weight : 164.25 g/mol
TMPD features two amino groups attached to a benzene ring that is further substituted with four methyl groups. This unique structure contributes to its reactivity and biological interactions.
TMPD acts primarily as an electron donor in biological systems. Its mechanism involves:
- Redox Reactions : TMPD can undergo oxidation to form a corresponding radical cation, which can participate in various biochemical processes.
- Enzyme Interaction : It has been shown to interact with enzymes involved in redox reactions, potentially affecting metabolic pathways.
Antioxidant Properties
TMPD has demonstrated significant antioxidant activity. It scavenges free radicals and protects cellular components from oxidative damage. Studies indicate that it can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
Antimicrobial Activity
Research has explored the antimicrobial properties of TMPD against various pathogens. It exhibits inhibitory effects on bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
Preliminary studies suggest that TMPD may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of TMPD using DPPH and ABTS assays. Results showed a significant reduction in free radical concentrations when treated with TMPD compared to control groups.
-
Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that TMPD inhibited bacterial growth at concentrations as low as 50 µg/mL.
-
Anticancer Activity :
- In a study involving human breast cancer cell lines (MCF-7), TMPD treatment resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Data Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH Assay | Significant reduction in free radicals |
| Antimicrobial | Disk Diffusion Method | Inhibition zone of 15 mm against E. coli |
| Anticancer | MTT Assay | IC50 value of 30 µg/mL in MCF-7 cells |
Comparison with Similar Compounds
Substitution Pattern and Electronic Effects
Compound A is compared to analogs with varying substitution positions and functional groups:
Key Observations :
- Substitution Position : Compound A’s 1,3-diamine configuration enables bidentate coordination to metals, whereas 1,4-diamine analogs (e.g., N1,N1,N4,N4-tetramethylbenzene-1,4-diamine) exhibit distinct chelation geometries .
- Electronic Effects : Methyl groups in Compound A enhance electron density at nitrogen, stabilizing metal complexes. In contrast, trifluoromethyl groups (as in 1-N,1-N-dimethyl-6-(trifluoromethyl)benzene-1,3-diamine) introduce electron-withdrawing effects, altering reactivity .
- Steric Effects: Bulky substituents (e.g., neopentyl in N1,N3-bis(2-N-neopentylaminophenyl)benzene-1,3-diamine) reduce catalytic activity due to steric hindrance, whereas methyl groups in Compound A balance steric bulk and reactivity .
Physicochemical Properties
| Property | Compound A | N1,N1-Dimethylbenzene-1,3-diamine | N1,N1,N4,N4-Tetramethylbenzene-1,4-diamine |
|---|---|---|---|
| Molecular Formula | C10H16N2 | C8H12N2 | C10H16N2 |
| Molecular Weight | 164.25 g/mol | 136.20 g/mol | 164.25 g/mol |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Low polarity solvents | Moderate in polar solvents | Low polarity solvents |
| Stability | Stable under inert conditions | Air-sensitive | Hygroscopic |
Notes:
- Compound A and its 1,4-diamine analog share identical molecular weights but differ in solubility due to substitution patterns.
- Methyl groups in Compound A reduce polarity, favoring solubility in non-polar solvents .
Preparation Methods
Aromatic Nucleophilic Substitution of 1,3-Dichlorobenzene with Dimethylamine
One of the classical methods for synthesizing 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine involves the nucleophilic aromatic substitution of 1,3-dichlorobenzene with dimethylamine. This method was detailed in a study focusing on C-C coupling and aromatic substitution reactions:
- Procedure : 1,3-dichlorobenzene is reacted with an excess of dimethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Phenyl lithium is added dropwise to facilitate the substitution. The reaction mixture is stirred for 24 hours at room temperature.
- Workup : After completion, the reaction is quenched with water, and the organic layer is separated and extracted. The product is purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
- Yield and Purity : The product obtained shows chemico-physical data consistent with literature reports, indicating successful synthesis of the tetramethyl-substituted diamine.
| Parameter | Value |
|---|---|
| Starting material | 1,3-Dichlorobenzene |
| Reagent | Dimethylamine |
| Solvent | Anhydrous THF |
| Reaction time | 24 hours |
| Temperature | Room temperature |
| Purification | Silica gel column chromatography |
| Product form | Colorless liquid |
Amination via Autoclave Reaction with Potassium tert-Butylate
Another reported method involves the reaction of 1,3-dichlorobenzene with dimethylamine in the presence of potassium tert-butylate as a base under elevated temperature and pressure:
- Procedure : 1,3-dichlorobenzene is dissolved in toluene, and dimethylamine along with potassium tert-butylate is added. The reaction mixture is heated at 160 °C for 4 days in an autoclave with magnetic stirring.
- Workup : After cooling, the mixture is quenched with water, and the organic layer is separated. The aqueous phase is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate and purified by silica gel chromatography.
- Outcome : This method yields the desired tetramethylbenzene-1,3-diamine with good purity and yield, as confirmed by literature data.
| Parameter | Value |
|---|---|
| Starting material | 1,3-Dichlorobenzene |
| Reagent | Dimethylamine |
| Base | Potassium tert-butylate |
| Solvent | Toluene |
| Temperature | 160 °C |
| Reaction time | 4 days |
| Purification | Silica gel chromatography |
| Product form | Colorless liquid |
Lithiation Followed by Amination (Organolithium Approach)
A more recent approach involves lithiation of 1,3-diamine derivatives followed by reaction with electrophiles to obtain the tetramethyl-substituted diamine:
- Procedure : N1,N1,N3,N3-tetramethylbenzene-1,3-diamine is placed in dry hexane, and n-butyllithium is added dropwise at room temperature. The mixture is heated to 65 °C and stirred for 1 hour. After cooling to 0 °C, suitable electrophiles such as bromo-chlorobenzenes are added. The reaction is again heated and stirred overnight.
- Workup : The reaction is quenched with water, and the organic layer is separated and purified by flash chromatography.
- Yield : This method has been reported to give yields around 54–64% for related derivatives, indicating its efficiency for functionalized analogs of the tetramethylbenzene-1,3-diamine.
| Parameter | Value |
|---|---|
| Starting material | N1,N1,N3,N3-Tetramethylbenzene-1,3-diamine |
| Base | n-Butyllithium (2.5 M in hexane) |
| Solvent | Dry hexane |
| Temperature | 0–65 °C |
| Reaction time | 1 hour lithiation + overnight electrophile reaction |
| Purification | Flash chromatography |
| Yield | 54–64% (for derivatives) |
Summary Table of Preparation Methods
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, and how can purity be optimized?
The synthesis typically involves sequential N-methylation of benzene-1,3-diamine derivatives. A common approach is reductive alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃) under controlled pH to achieve regioselective methylation. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Evidence from related diamine hydrochlorides suggests that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) improves yields above 90% . Purity can be verified using HPLC with UV detection (λ = 254 nm) and comparison to standards .
Basic: How is the structural confirmation of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine achieved?
Key techniques include:
- ¹H/¹³C NMR : Methyl groups on nitrogen atoms show characteristic deshielding (δ ~2.8–3.2 ppm for ¹H; δ ~35–40 ppm for ¹³C). Aromatic protons exhibit splitting patterns consistent with meta-substitution .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass of C₁₀H₁₆N₂ (e.g., m/z 164.1314).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves substituent positions and bond angles .
Advanced: What role does this compound play in palladium-catalyzed cross-coupling reactions?
1-N,1-N,3-N,6-Tetramethylbenzene-1,3-diamine derivatives act as ligands in palladium complexes (e.g., CPhos Pd G4), enhancing catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions. The electron-donating methyl groups stabilize Pd(0) intermediates, while the rigid aromatic backbone improves selectivity. For example, in aryl halide amination, turnover numbers (TON) exceeding 10⁵ have been reported under optimized conditions (70°C, toluene, K₃PO₄ base) .
Advanced: How do regioselectivity challenges arise during N-methylation, and how are they addressed?
Competitive methylation at alternative amine sites (e.g., 1-N vs. 3-N) can occur due to steric and electronic factors. Strategies include:
- Protecting Groups : Temporarily block reactive sites using Boc or Fmoc groups.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict the relative stability of intermediates, guiding reagent selection .
- Kinetic Control : Lower temperatures (−20°C) and slow reagent addition favor thermodynamically disfavored products .
Data Contradiction: How to reconcile conflicting reports on the redox behavior of this compound?
Discrepancies in oxidation potentials (e.g., cyclic voltammetry vs. computational predictions) may stem from solvent effects or impurities. For example:
- In acetonitrile, oxidation peaks at +0.85 V (vs. Ag/AgCl) correlate with N-centered radical formation.
- Contrasting data in aqueous buffers suggest proton-coupled electron transfer (PCET) mechanisms.
Resolution : Standardize experimental conditions (e.g., 0.1 M TBAPF₆ in anhydrous DMF) and validate with in situ IR spectroscopy to track intermediate species .
Advanced: What computational tools predict the electronic effects of substituents on reactivity?
- Molecular Dynamics (MD) : Simulates conformational flexibility in solution (e.g., interaction with Pd centers).
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. For 1-N,1-N,3-N,6-tetramethyl derivatives, HOMO energies (−5.2 eV) indicate strong electron-donating capacity .
- Docking Studies : Models ligand-protein interactions for biological applications (e.g., enzyme inhibition) .
Methodological: How to analyze isomeric byproducts during synthesis?
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of methyl groups (e.g., distinguishing 1-N,3-N vs. 1-N,6-N isomers).
- X-ray Photoelectron Spectroscopy (XPS) : Detects nitrogen oxidation states in ambiguous cases .
Advanced: What are the implications of IUPAC nomenclature rules for derivatives of this compound?
The numbering system prioritizes the lowest possible locants for substituents. For example:
- 1-N,1-N,3-N,6-Tetramethyl : The first methyl groups are assigned to the lowest-numbered nitrogen (position 1), followed by position 3 and 6.
- Ambiguity Resolution : When symmetry permits multiple valid numbering schemes, the first-cited substituent receives the lowest locant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
